molecular formula C24H26N2O5 B11008432 N-[3-(acetylamino)phenyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

N-[3-(acetylamino)phenyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

Cat. No.: B11008432
M. Wt: 422.5 g/mol
InChI Key: CFOYBOZAGPYXQE-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a chromene moiety, and a spiro-cyclohexane ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the chromene and spiro-cyclohexane structures, followed by the introduction of the acetylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, resulting in potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylamino derivatives and spiro-chromene structures. Examples are:

  • N-(3-(acetylamino)phenyl)-2-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-4-methyl-3-nitrobenzamide

Uniqueness

What sets N-[3-(acetylamino)phenyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide apart is its combination of functional groups and structural complexity. This uniqueness provides it with distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide

InChI

InChI=1S/C24H26N2O5/c1-16(27)25-17-6-5-7-18(12-17)26-23(29)15-30-19-8-9-20-21(28)14-24(31-22(20)13-19)10-3-2-4-11-24/h5-9,12-13H,2-4,10-11,14-15H2,1H3,(H,25,27)(H,26,29)

InChI Key

CFOYBOZAGPYXQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4

Origin of Product

United States

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